molecular formula C23H29N3O8 B12741598 (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 75088-32-3

(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B12741598
CAS No.: 75088-32-3
M. Wt: 475.5 g/mol
InChI Key: VGCBXONYFMDCTE-ISPGWOGHSA-N
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Description

The compound (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes an indoloquinoline core and a dihydroxybutanedioic acid moiety. The unique stereochemistry of this molecule contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide involves multiple steps, including the formation of the indoloquinoline core and the subsequent attachment of the hydroxypropan-2-yl and carboxamide groups. The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize production costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropan-2-yl group may yield ketones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound’s unique structure and biological activity make it a candidate for drug development. Researchers explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoloquinoline derivatives and molecules with hydroxypropan-2-yl and carboxamide groups. Examples include:

  • (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
  • (6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

75088-32-3

Molecular Formula

C23H29N3O8

Molecular Weight

475.5 g/mol

IUPAC Name

(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C19H23N3O2.C4H6O6/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-1(3(7)8)2(6)4(9)10/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t11-,13-,17+;1-,2-/m01/s1

InChI Key

VGCBXONYFMDCTE-ISPGWOGHSA-N

Isomeric SMILES

C[C@@H](CO)NC(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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